3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one
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Overview
Description
3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dihydroxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dihydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one
- 3-(4-Dimethylaminophenyl)-3-phenylisobenzofuran-1(3H)-one
- 2,4-Dihydroxybenzophenone
Uniqueness
3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is unique due to the presence of both 2,4-dihydroxyphenyl and 4-(dimethylamino)phenyl groups, which may confer distinct chemical and biological properties compared to other isobenzofuran derivatives.
Biological Activity
3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3H)-one, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. A study evaluating various dihydrobenzofuran lignans found that compounds similar to the target molecule demonstrated cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells .
- Mechanism of Action :
Compound | IC50 (µM) | Cancer Type |
---|---|---|
2b | 10 | Breast Cancer |
2c | 15 | Leukemia |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been explored through various models. A study involving carrageenan-induced paw edema in rats demonstrated that certain derivatives could significantly reduce inflammation .
- Key Findings :
- The presence of hydroxyl groups on the phenyl rings enhances anti-inflammatory activity.
Compound | Edema Reduction (%) | Model Used |
---|---|---|
Compound A | 50 | Rat Carrageenan Model |
Compound B | 65 | Mouse Paw Edema Model |
Study on Antitumor Effects
A comprehensive evaluation of a series of benzofuran derivatives was conducted using a panel of 60 human tumor cell lines. The results showed that compounds with similar structures to this compound exhibited varied levels of cytotoxicity across different cancer types.
- Notable Results :
Research on Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory properties, several benzofuran derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that these compounds could modulate inflammatory pathways effectively.
Properties
CAS No. |
6310-69-6 |
---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C22H19NO4/c1-23(2)15-9-7-14(8-10-15)22(19-12-11-16(24)13-20(19)25)18-6-4-3-5-17(18)21(26)27-22/h3-13,24-25H,1-2H3 |
InChI Key |
MQJQOYTVKWWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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